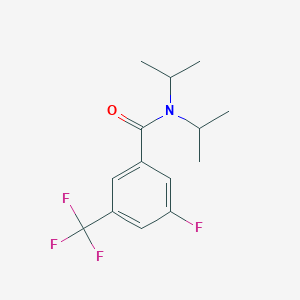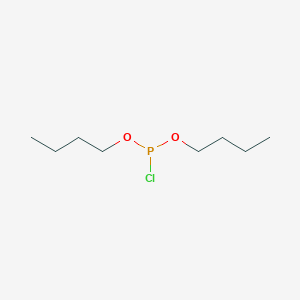
Dibutyl chlorophosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dibutyl chlorophosphite: is an organophosphorus compound with the chemical formula C8H18ClO2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two butyl ester groups.
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl chlorophosphite can be synthesized through the esterification of chlorophosphonic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or oxalyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of chlorophosphonous acid dibutyl ester involves large-scale esterification processes. The use of continuous reactors and advanced distillation techniques ensures efficient production and separation of the ester from by-products. The process is optimized to minimize waste and maximize yield .
化学反応の分析
Types of Reactions: Dibutyl chlorophosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used
科学的研究の応用
Dibutyl chlorophosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
作用機序
The mechanism of action of chlorophosphonous acid dibutyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction .
類似化合物との比較
Diisobutyl phthalate: Another ester with similar industrial applications.
Dibutyl phthalate: A commonly used plasticizer with similar chemical properties.
Triphenyl phosphite: An organophosphorus compound used as a stabilizer and antioxidant.
Uniqueness: Dibutyl chlorophosphite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both organic synthesis and industrial applications sets it apart from other similar compounds .
特性
CAS番号 |
4124-92-9 |
|---|---|
分子式 |
C8H18ClO2P |
分子量 |
212.65 g/mol |
IUPAC名 |
dibutoxy(chloro)phosphane |
InChI |
InChI=1S/C8H18ClO2P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
InChIキー |
RGBRNLMBUNZLQD-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(OCCCC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
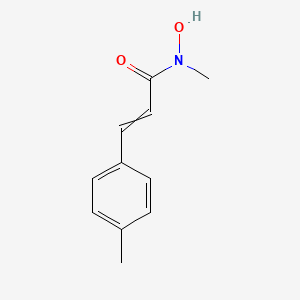
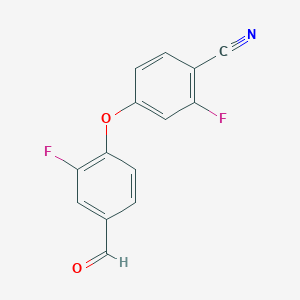
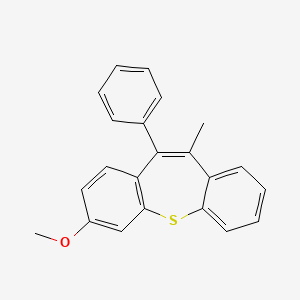
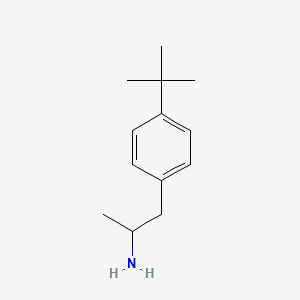
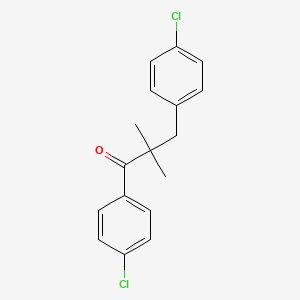
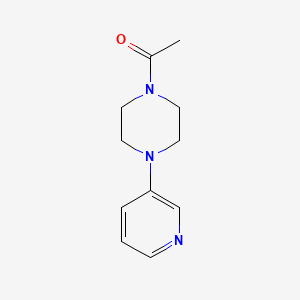
![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)
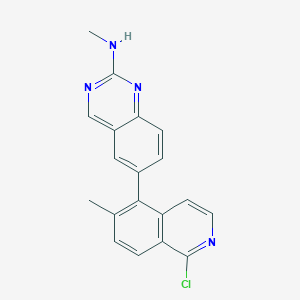
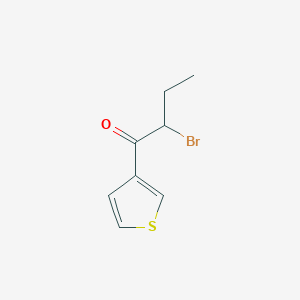
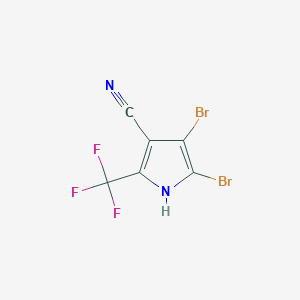
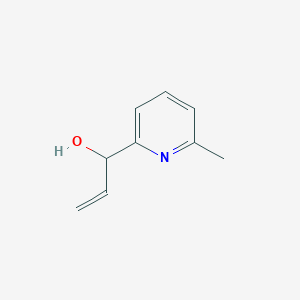
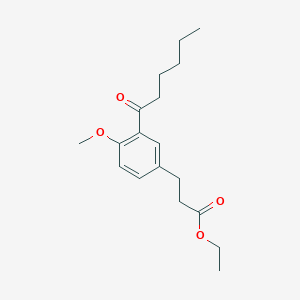
![[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
